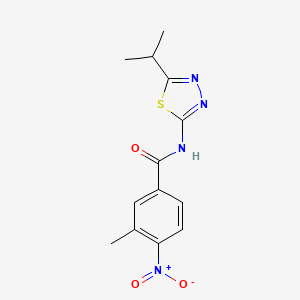
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide, also known as 'ITD-1', is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in cancer therapy. ITD-1 is a small molecule inhibitor of the Wnt signaling pathway, which is known to play a crucial role in the development and progression of various types of cancer.
Mecanismo De Acción
ITD-1 works by inhibiting the activity of the protein disheveled (Dvl), which is a key component of the Wnt signaling pathway. Dvl is responsible for activating the downstream signaling cascade that leads to the expression of genes involved in cell proliferation and survival. By inhibiting Dvl, ITD-1 blocks the activation of this pathway, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
ITD-1 has been shown to have potent anti-cancer activity in vitro and in vivo. In addition to inducing apoptosis, ITD-1 has also been shown to inhibit cell migration and invasion, which are important processes involved in cancer metastasis. ITD-1 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have synergistic effects when used in combination with these treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of ITD-1 is its specificity for the Wnt signaling pathway. This makes it a valuable tool for studying the role of this pathway in cancer development and progression. However, ITD-1 has some limitations as well. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, ITD-1 has a relatively short half-life, which may limit its effectiveness in some experimental settings.
Direcciones Futuras
There are several future directions for research on ITD-1. One area of interest is the development of more potent and selective inhibitors of the Wnt signaling pathway. This could lead to the development of more effective targeted therapies for cancer. Another area of interest is the investigation of the role of the Wnt signaling pathway in other diseases, such as Alzheimer's disease and osteoporosis. Finally, the development of novel drug delivery systems for ITD-1 could improve its efficacy and reduce its toxicity in vivo.
Métodos De Síntesis
The synthesis of ITD-1 involves a series of chemical reactions that require specialized equipment and expertise. The first step involves the preparation of 3-methyl-4-nitrobenzoyl chloride, which is then reacted with 5-isopropyl-1,3,4-thiadiazol-2-amine to produce ITD-1. The purity and yield of the final product can be improved by using various purification techniques, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
ITD-1 has been extensively studied for its potential applications in cancer therapy. The Wnt signaling pathway is known to be dysregulated in various types of cancer, including colon, breast, and lung cancer. By inhibiting this pathway, ITD-1 has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. This makes ITD-1 a promising candidate for the development of targeted cancer therapies.
Propiedades
IUPAC Name |
3-methyl-4-nitro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-7(2)12-15-16-13(21-12)14-11(18)9-4-5-10(17(19)20)8(3)6-9/h4-7H,1-3H3,(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFDHOJSOFINRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=NN=C(S2)C(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

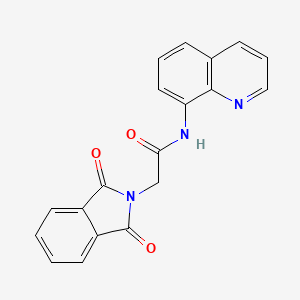
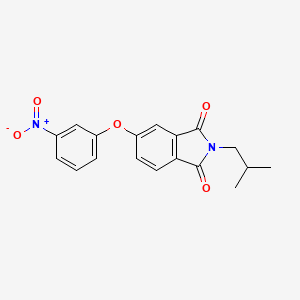
![N-(2-chlorophenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5830690.png)
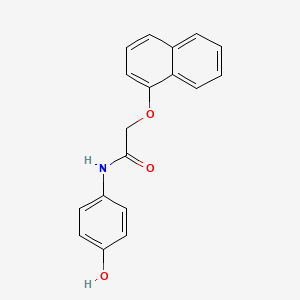
![N-(4-ethoxyphenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5830700.png)
![2-ethoxy-3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine](/img/structure/B5830702.png)
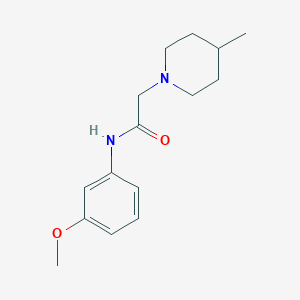

![N-cyclohexyl-3-[(4-ethoxyphenoxy)methyl]benzamide](/img/structure/B5830725.png)

![4-[(4-methylbenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5830743.png)
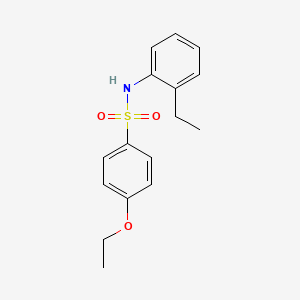
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethylbenzamide](/img/structure/B5830762.png)
![N-[3-(N-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}ethanehydrazonoyl)phenyl]-2-methylpropanamide](/img/structure/B5830770.png)